molecular formula C7H13NO3 B8617718 2-Azetidinone, 1-(2,2-dimethoxyethyl)- CAS No. 62665-01-4

2-Azetidinone, 1-(2,2-dimethoxyethyl)-

Cat. No.: B8617718
CAS No.: 62665-01-4
M. Wt: 159.18 g/mol
InChI Key: LBMWWDCZWSMKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azetidinone, 1-(2,2-dimethoxyethyl)- is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

62665-01-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)azetidin-2-one

InChI

InChI=1S/C7H13NO3/c1-10-7(11-2)5-8-4-3-6(8)9/h7H,3-5H2,1-2H3

InChI Key

LBMWWDCZWSMKEZ-UHFFFAOYSA-N

Canonical SMILES

COC(CN1CCC1=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.2 mmol of lithium diisopropylamide in 15 ml tetrahydrofuran at -78° was added dropwise 0.43 g (2 mmol) of N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine in 3 ml of tetrahydrofuran. After stirring at -78° for 30 minutes, the deep yellow anion was silylated in the usual way and warmed to room temperature. Removal of all volatiles by rotary evaporation with a high vacuum pump gave a purple residue which was redissolved in dichloromethane. Internal photooxidation using 5 g of Photox (trademark for photoconductive lead-free zinc oxides available from The New Jersey Zinc Co.) as the sensitizer required less than 5 minutes for oxygen uptake. The mixture was then filtered free of sensitizer and worked up by aqueous extraction in the usual manner. The pink residue obtained was applied to a 17×2 cm neutral alumina column. Elution with 10:3 ethyl acetate-hexane yielded 0.18 g (56%) of pale yellow liquid, which by NMR analysis was greater than 90% pure. Comparison of its spectral properties (IR, NMR) with those of an authentic known sample confirmed the identity of the product as the expected beta-lactam.
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
zinc oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
56%

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